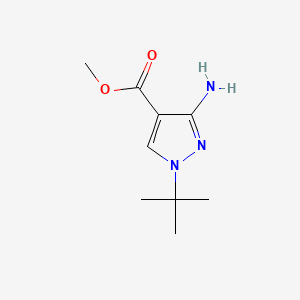

methyl3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate

Description

Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is a pyrazole-derived compound with a molecular formula of C₁₀H₁₆N₃O₂ (inferred from structural analysis). It features a pyrazole ring substituted at position 1 with a tert-butyl group, at position 3 with an amino (-NH₂) group, and at position 4 with a methyl ester (-COOCH₃). This structure confers unique physicochemical properties, including moderate polarity (due to the amino and ester groups) and enhanced lipophilicity from the tert-butyl substituent.

Pyrazole carboxylates are widely used in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis . Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL .

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 3-amino-1-tert-butylpyrazole-4-carboxylate |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)12-5-6(7(10)11-12)8(13)14-4/h5H,1-4H3,(H2,10,11) |

InChI Key |

WPOBEDWGDJVSKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)N)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its pyrazole core is valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological studies, particularly in the development of antiviral, anti-inflammatory, and anticancer agents. Its ability to interact with various biological targets makes it a useful tool in drug discovery.

Medicine: Research has indicated that derivatives of this compound may have therapeutic applications. For example, they have been studied for their potential use in treating diseases such as diabetes and malaria.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrazole ring can bind to these targets, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological system and the derivative being studied.

Comparison with Similar Compounds

Key Differences :

- Structure: Lacks the 3-amino group present in the target compound.

- Molecular Formula : C₉H₁₄N₂O₂ (vs. C₁₀H₁₆N₃O₂ for the target) .

- Properties: Reduced polarity due to the absence of -NH₂. Lower molecular weight (182.22 g/mol vs. 210.26 g/mol for the target).

- Hazards: Classified as acutely toxic (oral, inhalation), skin/eye irritant, and respiratory tract irritant . The amino group in the target compound may alter toxicity, possibly introducing sensitization risks.

Methyl 4-Amino-1H-Pyrazole-3-Carboxylate

Key Differences :

- Structure: Positional isomer with the amino group at position 4 instead of 3.

- Molecular Formula : C₅H₇N₃O₂ (CAS: 360056-45-7) .

- Properties: Altered electronic distribution: The 4-amino group may reduce ring acidity compared to the 3-amino isomer.

- Applications : Used in synthesizing indole derivatives, highlighting how substituent positioning affects reactivity .

Macrocyclic Kinase Inhibitors (e.g., Compound 78e)

Key Differences :

- Structure : Complex macrocycles with extended substituents (e.g., quinazolinyl and hexyl carbamate groups) .

- Properties :

- Higher molecular weights (>480 g/mol) and increased steric bulk.

- Enhanced target specificity but reduced synthetic accessibility.

- Applications : The tert-butyl group in the target compound balances lipophilicity and synthetic feasibility, making it a versatile intermediate .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | C₁₀H₁₆N₃O₂ | 210.26 | 1-tert-butyl, 3-NH₂, 4-COOCH₃ | Kinase inhibitors, drug intermediates |

| Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate | C₉H₁₄N₂O₂ | 182.22 | 1-tert-butyl, 4-COOCH₃ | Chemical synthesis |

| Methyl 4-amino-1H-pyrazole-3-carboxylate | C₅H₇N₃O₂ | 153.13 | 4-NH₂, 3-COOCH₃ | Indole derivative synthesis |

Table 2: Hazard Profile Comparison

Research Findings and Implications

- Synthetic Routes : The target compound may be synthesized via nucleophilic substitution or condensation reactions, analogous to methods used for related pyrazole carboxylates .

- Safety Considerations: While the tert-butyl group improves stability, the amino group may introduce new hazards, necessitating detailed toxicological studies.

Biological Activity

Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate features a pyrazole ring with two nitrogen atoms, an amino group at the 3-position, and a tert-butyl group at the 1-position. Its molecular formula is . The presence of the carboxylate ester functionality enhances its reactivity and biological interactions.

Research indicates that methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate acts primarily as an enzyme inhibitor . It has shown potential in binding to specific biological targets, which may lead to various therapeutic applications:

- Anti-inflammatory properties : The compound has been studied for its ability to modulate inflammatory pathways.

- Anticancer activity : Preliminary studies suggest that derivatives may inhibit tumor cell proliferation.

- Antimicrobial effects : Some derivatives have demonstrated activity against bacterial strains.

Research Findings and Case Studies

Several studies have investigated the biological activity of methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate and its derivatives:

Enzyme Inhibition

A study highlighted that compounds similar to methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate exhibited significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, one derivative demonstrated an IC50 value of 0.36 µM against CDK2, indicating potent inhibitory activity .

Antimicrobial Activity

In another investigation, methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate was tested as an antibiotic adjuvant. The results revealed that certain derivatives enhanced the efficacy of existing antibiotics against resistant bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 4 to 8 µg/mL .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-5-tert-butylpyrazole | Similar pyrazole structure but lacks ester group | Different substitution pattern affecting reactivity |

| 5-Amino-3-methyl-1-phenylpyrazole | Contains a phenyl group instead of a tert-butyl | Variation in biological activity due to phenyl substitution |

| Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid | Contains a methyl group at the 1-position | Potentially different pharmacological properties |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate in laboratory settings?

- Methodological Answer :

-

Use nitrile gloves and full-body protective clothing to prevent skin contact, as the compound may cause skin irritation (Category 2, H315) .

-

For respiratory protection, employ P95 (US) or P1 (EU) particulate respirators for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .

-

Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) to avoid decomposition .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Physical state | Solid | |

| Melting point | 135–137°C | |

| Acute toxicity (oral) | Category 4 (H302) |

Q. How can researchers optimize the synthesis of methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate?

- Methodological Answer :

-

Step 1 : Start with a tert-butylamine precursor and ethyl acetoacetate for condensation, followed by cyclization using hydrazine hydrate to form the pyrazole core .

-

Step 2 : Introduce the methyl ester group via esterification under anhydrous conditions (e.g., methanol with catalytic H₂SO₄) .

-

Optimization : Use high-throughput screening to identify ideal reaction temperatures (typically 50–80°C) and solvent systems (e.g., dichloromethane for low byproduct formation) .

- Key Considerations :

-

Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

-

Avoid prolonged heating to prevent decomposition of the amino group .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at N1 vs. C3). For example, tert-butyl protons appear as a singlet at δ ~1.4 ppm .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+ expected for C₉H₁₄N₂O₂: 182.2200 g/mol) .

-

X-ray Crystallography : Resolve positional isomerism (e.g., tert-butyl vs. benzyl substitution) by analyzing bond lengths and angles (e.g., C–N bond ~1.34 Å in pyrazole rings) .

- Case Study :

-

A related compound, ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate, required IR spectroscopy to distinguish between amino and nitro groups (ν ~3400 cm⁻¹ for N–H stretch) .

Q. How do reaction conditions influence the regioselectivity of substitutions on the pyrazole ring?

- Methodological Answer :

-

Electrophilic Substitution : The amino group at C3 directs electrophiles to C5 due to resonance stabilization. Use HNO₃/H₂SO₄ at 0°C for nitration .

-

Nucleophilic Substitution : Activate the ester group (C4) via saponification (NaOH/EtOH) to enable nucleophilic attack .

-

Catalytic Effects : Pd/C or CuI enhances cross-coupling reactions (e.g., Suzuki-Miyaura) at C5 for aryl/heteroaryl derivatives .

- Data Contradiction :

-

reports ester reduction using LiAlH₄, but notes competing side reactions (e.g., ring opening) under high temperatures (>100°C). Optimize by using NaBH₄ at 25°C .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to model interactions between the pyrazole core and ATP-binding pockets (e.g., kinase inhibitors). The tert-butyl group enhances hydrophobic interactions .

-

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the amino group and Asp86 in target proteins .

-

QSAR Modeling : Correlate substituent electronegativity (e.g., –CF₃ vs. –CH₃) with IC₅₀ values for anti-inflammatory activity .

- Validation :

-

Compare computational results with experimental IC₅₀ data from enzymatic assays (e.g., COX-2 inhibition) .

Data Contradictions and Resolution

- Stability in Aqueous Media : states the compound is stable under recommended storage, while warns of hydrolysis at pH >8. Resolve by conducting accelerated stability studies (40°C/75% RH for 6 months) .

- Synthetic Yields : reports 70–80% yields for pyrazole cyclization, but achieved 88% via continuous flow reactors. Optimize using flow chemistry for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.